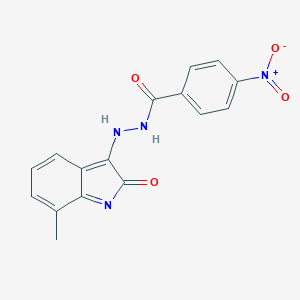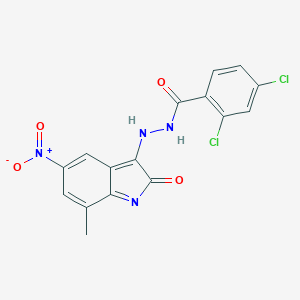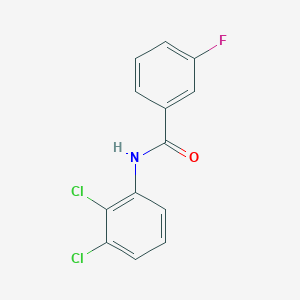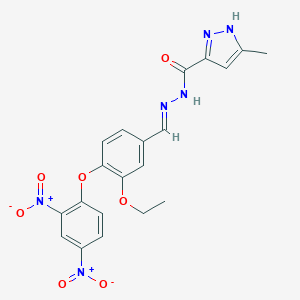![molecular formula C27H22N4O5S2 B343267 ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE](/img/structure/B343267.png)
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazolo[3,2-a]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzenesulfonyl and pyridinyl groups via nucleophilic substitution reactions.
Condensation Reactions: Formation of the (Z)-ylidene linkage through condensation reactions involving aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino and pyridinyl groups can be oxidized under appropriate conditions.
Reduction: The carbonyl and sulfonyl groups can be reduced to their corresponding alcohols and thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and benzenesulfonyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to nitro derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with similar thiazolo[3,2-a]pyridine cores but different substituents.
Benzenesulfonyl Derivatives: Compounds with benzenesulfonyl groups attached to different core structures.
Pyridinyl Compounds: Molecules containing pyridinyl groups with varying functional groups.
Uniqueness
The uniqueness of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE lies in its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C27H22N4O5S2 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-amino-6-(benzenesulfonyl)-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C27H22N4O5S2/c1-2-36-27(33)22-21(18-9-7-13-30-16-18)23(38(34,35)19-10-4-3-5-11-19)24(28)31-25(32)20(37-26(22)31)14-17-8-6-12-29-15-17/h3-16,21H,2,28H2,1H3/b20-14- |
InChI Key |
MZGIALHUGWOBJV-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)/C(=C/C5=CN=CC=C5)/S2 |
SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CN=CC=C5)S2 |
Canonical SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CN=CC=C5)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B343191.png)
![2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343193.png)
![3-chloro-N-[4-[[(Z)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]benzamide](/img/structure/B343195.png)
![N-[2-chloro-4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]benzamide](/img/structure/B343196.png)

![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B343198.png)
![N'-[(Z)-(5-iodofuran-2-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B343199.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B343200.png)
![N'-{(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B343204.png)
![2-(2,4-dimethylphenoxy)-N'-[(1E,2Z)-2-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide](/img/structure/B343205.png)
![N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B343208.png)
